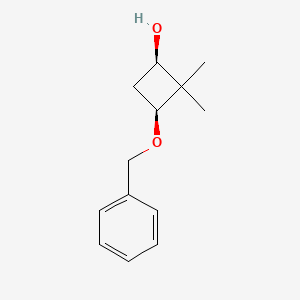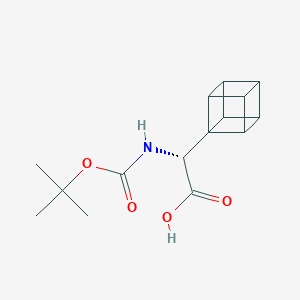
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid is a compound that features a cubane structure, which is a highly strained, cubic-shaped hydrocarbon The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the acetic acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and reduction: The cubane core can be subjected to oxidation or reduction, although these reactions are less common due to the stability of the cubane structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form amides or other derivatives through further reactions.
Scientific Research Applications
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.
Biology and Medicine: The unique structural properties of cubane derivatives make them potential candidates for drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: While specific industrial applications are limited, the compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid depends on its specific application. In drug development, the cubane structure can interact with biological targets through hydrophobic interactions and steric effects. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-5-hexenoic acid: This compound also features a Boc-protected amine but has a different carbon backbone.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their core structures.
Uniqueness
The uniqueness of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid lies in its cubane core, which imparts distinct structural and chemical properties. The cubane structure is highly strained and rigid, making it an interesting scaffold for various applications.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1 |
InChI Key |
HRTDBFFFLMHCJS-BFCFRCCOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C3C4C1C5C4C3C25 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


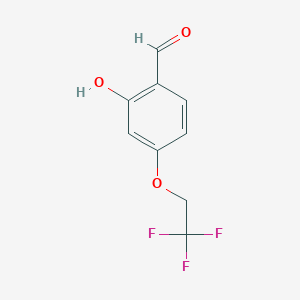
![1-[3-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B12276961.png)
![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)

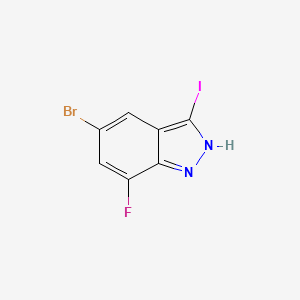
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
![3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B12276994.png)



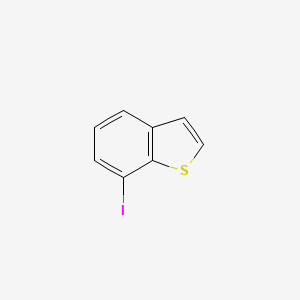
![4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12277033.png)
